molecular formula C17H12F4N4O6 B11536005 2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B11536005
M. Wt: 444.29 g/mol
InChI Key: NTXYJHICDRZASU-GZIVZEMBSA-N
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Description

1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

    Medicine: The compound is explored for its pharmacological properties, including its potential as an antimicrobial or anticancer agent. Its interactions with biological targets are studied to understand its therapeutic potential.

    Industry: In the materials science field, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]FORMAMIDE can be compared with other Schiff bases and hydrazone derivatives. Similar compounds include:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C17H12F4N4O6

Molecular Weight

444.29 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide

InChI

InChI=1S/C17H12F4N4O6/c18-16(19)17(20,21)31-13-4-2-1-3-11(13)23-14(27)15(28)24-22-8-9-7-10(25(29)30)5-6-12(9)26/h1-8,16,26H,(H,23,27)(H,24,28)/b22-8+

InChI Key

NTXYJHICDRZASU-GZIVZEMBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)OC(C(F)F)(F)F

Origin of Product

United States

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